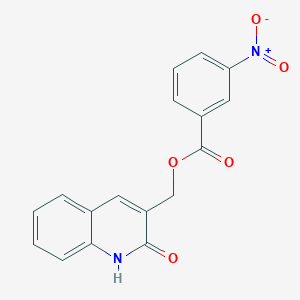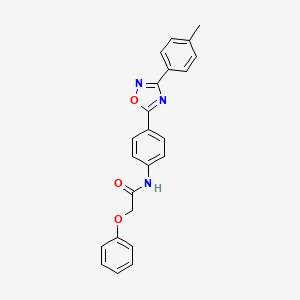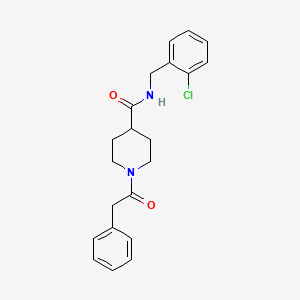![molecular formula C18H23N B7699657 4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile CAS No. 74471-09-3](/img/structure/B7699657.png)
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile, also known as PB-22, is a synthetic cannabinoid that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). PB-22 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Applications De Recherche Scientifique
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a potential candidate for the treatment of various medical conditions. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior, and to investigate the mechanisms of action of these compounds.
Mécanisme D'action
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When this compound binds to these receptors, it causes a cascade of cellular and molecular events that ultimately result in the activation of various signaling pathways. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the activation of the endocannabinoid system, the inhibition of voltage-gated calcium channels, and the modulation of neurotransmitter release. This compound has also been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a potential candidate for the treatment of various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, including its potential for abuse and its classification as a Schedule I drug by the DEA. Researchers must take these limitations into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential for addiction and abuse. Finally, researchers are also exploring the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile is synthesized through a multi-step process that involves the reaction of 4-propylbicyclo[2.2.2]octan-1-amine with 4-cyanobenzyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form. This synthesis method has been described in detail in several scientific publications.
Propriétés
IUPAC Name |
4-(4-propyl-1-bicyclo[2.2.2]octanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-2-7-17-8-11-18(12-9-17,13-10-17)16-5-3-15(14-19)4-6-16/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSQKQXXRXVOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)







![N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)


